molecular formula C8H15ClF3NO B15123378 trans-4-(2,2,2-Trifluoro-ethoxy)-cyclohexylamine hydrochloride

trans-4-(2,2,2-Trifluoro-ethoxy)-cyclohexylamine hydrochloride

Cat. No.: B15123378
M. Wt: 233.66 g/mol
InChI Key: SZAHPBJKXBNRAX-UHFFFAOYSA-N
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Description

trans-4-(2,2,2-Trifluoro-ethoxy)-cyclohexylamine hydrochloride: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a cyclohexylamine core with a trifluoroethoxy group attached, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-(2,2,2-Trifluoro-ethoxy)-cyclohexylamine hydrochloride typically involves the nucleophilic substitution of a suitable precursor. One common method includes the reaction of cyclohexylamine with 2,2,2-trifluoroethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Trans-4-(2,2,2-Trifluoro-ethoxy)-cyclohexylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethoxy-cyclohexanone, while reduction could produce trifluoroethoxy-cyclohexanol.

Scientific Research Applications

Trans-4-(2,2,2-Trifluoro-ethoxy)-cyclohexylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which trans-4-(2,2,2-Trifluoro-ethoxy)-cyclohexylamine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can modulate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2,2-Trifluoroethoxy)-aniline
  • 2,2,2-Trifluoroethanol
  • Cyclohexylamine

Uniqueness

Trans-4-(2,2,2-Trifluoro-ethoxy)-cyclohexylamine hydrochloride stands out due to its unique combination of a cyclohexylamine core and a trifluoroethoxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H15ClF3NO

Molecular Weight

233.66 g/mol

IUPAC Name

4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C8H14F3NO.ClH/c9-8(10,11)5-13-7-3-1-6(12)2-4-7;/h6-7H,1-5,12H2;1H

InChI Key

SZAHPBJKXBNRAX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)OCC(F)(F)F.Cl

Origin of Product

United States

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